

N-Carboxyethylrhodanine CAS number 5718-83-2

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Compound of Interest

Compound Name: **N-Carboxyethylrhodanine**

Cat. No.: **B1346826**

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An In-depth Technical Guide to N-Carboxymethylrhodanine (CAS 5718-83-2)

Disclaimer: The provided CAS number, 5718-83-2, corresponds to N-Carboxymethylrhodanine, also known as (4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid or Rhodanine-N-acetic acid. The user-specified topic "**N-Carboxyethylrhodanine**" refers to a different molecule, 3-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid. This guide will focus on the compound associated with the specified CAS number.

Introduction

N-Carboxymethylrhodanine is a heterocyclic organic compound featuring a rhodanine core functionalized with an acetic acid group at the nitrogen atom. This molecule has garnered significant attention in medicinal chemistry and drug discovery, not primarily as a therapeutic agent itself, but as a crucial scaffold and synthetic intermediate. Its versatile structure allows for further modification, particularly at the C-5 position of the rhodanine ring, leading to a vast library of derivatives with a broad spectrum of biological activities. Rhodanine-based compounds have been investigated for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents, among others.^[1] This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and its role as a foundational structure in the development of pharmacologically active agents.

Physicochemical Properties

N-Carboxymethylrhodanine is typically a pale yellow crystalline powder.[\[1\]](#) Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.

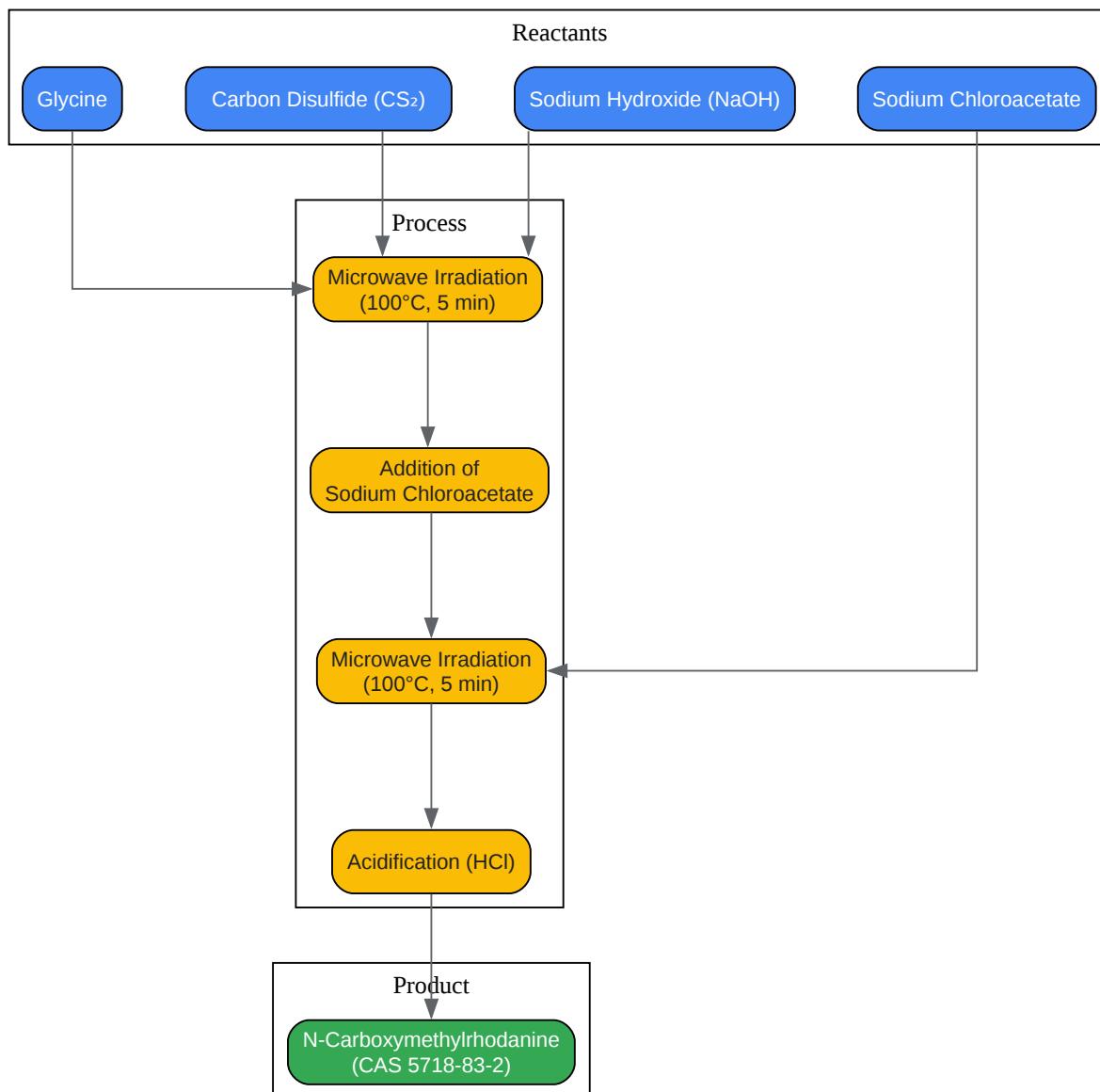
Property	Value	Reference
CAS Number	5718-83-2	[1]
Molecular Formula	C ₅ H ₅ NO ₃ S ₂	
Molecular Weight	191.23 g/mol	
Appearance	Pale yellow fine crystalline powder	[1]
Melting Point	145-149 °C	ChemScene, ECHEMI
Boiling Point (Predicted)	375.4 °C at 760 mmHg	ECHEMI
Density (Predicted)	1.7 g/cm ³	ECHEMI
pKa (Predicted)	3.75 ± 0.10	[1]
Solubility	Soluble in methanol (25 mg/mL)	[1]
Water Solubility	>28.7 µg/mL	ECHEMI
SMILES	O=C(O)CN1C(=O)CSC1=S	
InChIKey	JGRMXPSUZIYDRR-UHFFFAOYSA-N	[1]

Synthesis and Reaction Mechanisms

N-Carboxymethylrhodanine serves as a key building block for a multitude of more complex, biologically active molecules. Its own synthesis is well-established, and it is readily used in subsequent reactions, most notably the Knoevenagel condensation.

Synthesis of N-Carboxymethylrhodanine

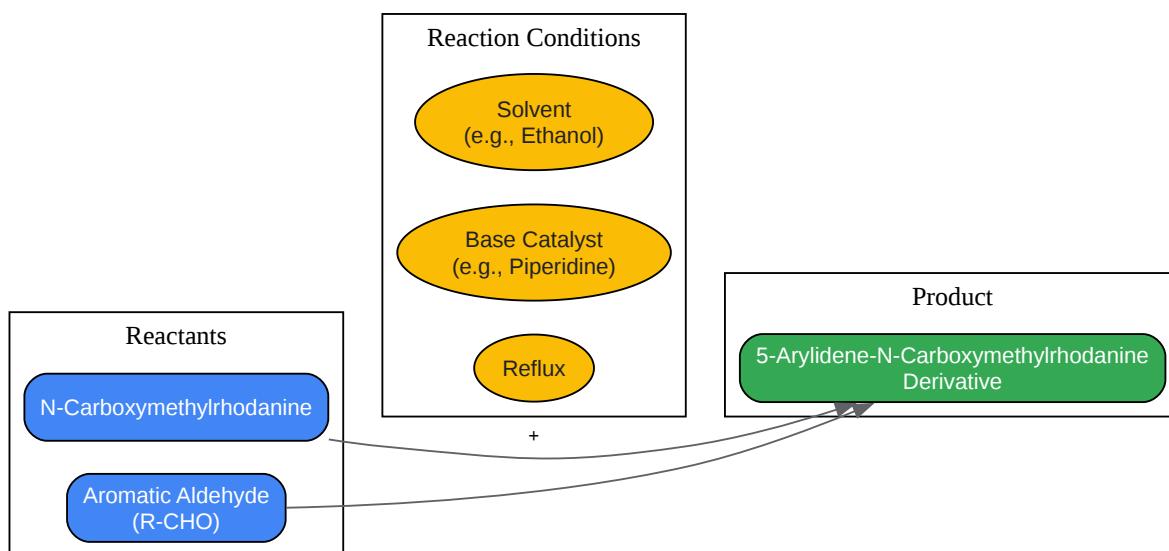
A common and efficient method for synthesizing the core compound is a one-pot, multi-component reaction involving glycine, carbon disulfide, and a chloroacetate salt, often under microwave irradiation to accelerate the reaction.[\[2\]](#)

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General workflow for the synthesis of N-Carboxymethylrhodanine.

Knoevenagel Condensation for Derivative Synthesis

The most significant utility of N-Carboxymethylrhodanine is as a substrate for Knoevenagel condensation. The active methylene group at the C-5 position of the rhodanine ring readily reacts with various aldehydes and ketones, typically in the presence of a base catalyst like piperidine or sodium acetate in a solvent such as ethanol or acetic acid. This reaction introduces diverse substituents at the C-5 position, which is critical for tuning the biological activity of the resulting derivatives.[3][4]



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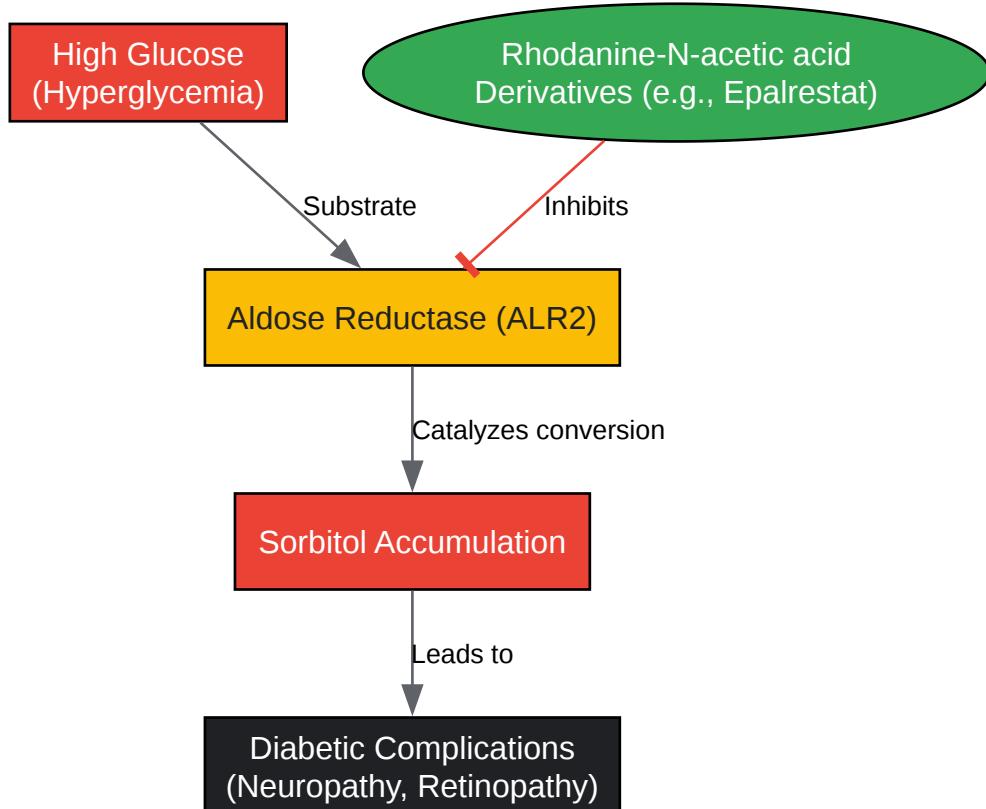
Knoevenagel condensation for creating active derivatives.

Biological and Pharmacological Activities

Derivatives of N-Carboxymethylrhodanine have been identified as inhibitors of a wide array of biological targets. The core structure acts as a pharmacophore, with the C-5 substituent largely defining the specific activity and potency.

Enzyme Inhibition

- Aldose Reductase (ALR2): The rhodanine-N-acetic acid scaffold is the backbone of Epalrestat, an approved drug in several countries for treating diabetic neuropathy.[5][6] Epalrestat and related derivatives inhibit aldose reductase, the first enzyme in the polyol pathway. In hyperglycemic conditions, this pathway converts glucose to sorbitol, the accumulation of which leads to osmotic stress and cellular damage in tissues like nerves, retina, and kidneys.[5]



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Inhibition of the Polyol Pathway by Rhodanine Derivatives.

- Other Enzymes: Derivatives have shown inhibitory activity against various other enzymes, including:
 - Fungal Protein Mannosyl Transferase 1 (PMT1): Certain derivatives inhibit *Candida albicans* PMT1 with IC_{50} values in the sub-micromolar range (0.2-0.5 μ M), representing a potential antifungal mechanism.[7][8]

- Histone Acetyltransferases (HATs): The scaffold has been used to develop inhibitors of HATs, which are important targets in cancer therapy.[4]
- α -Amylase: Some novel derivatives have been studied as α -amylase inhibitors for potential anti-diabetic applications.[9]

Anticancer Activity

Recent studies have explored amide-functionalized derivatives of rhodanine-N-acetic acid as anticancer agents.[10][11] These compounds have been shown to disrupt microtubule dynamics, a mechanism shared by successful chemotherapeutics like Taxol. One potent derivative, I20, exhibited IC_{50} values between 7.0 and 20.3 μM against A549 (lung), PC-3 (prostate), and HepG2 (liver) cancer cell lines.[11] The proposed mechanism involves binding to tubulin and promoting protofilament assembly, leading to cell cycle arrest and apoptosis.[11]

Antimicrobial Activity

N-Carboxymethylrhodanine derivatives have demonstrated potent activity against Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant *Staphylococcus aureus*).[12] The N-carboxymethyl moiety is considered essential for this activity. Minimum Inhibitory Concentration (MIC) values for some derivatives have been reported in the low $\mu\text{g/mL}$ range (1–32 $\mu\text{g/mL}$).

Quantitative Biological Data (Derivatives)

The parent compound is primarily a synthetic intermediate. Most quantitative data relates to its C-5 substituted derivatives.

Derivative Class	Target/Assay	Activity Range	Reference
Phenylmethylene Derivatives	Fungal PMT1 (C. albicans)	IC ₅₀ : 0.2 - 0.5 μM	[7][8]
Benzylidene-N-phenylacetamides	Antiproliferative (A549, PC-3, HepG2 cells)	IC ₅₀ : 7.0 - 20.3 μM	[11]
Chalcone Hybrids	Antibacterial (Gram-positive strains)	MIC: 1 - 32 μg/mL	
Benzylidene-acetamide Derivatives	Aldose/Aldehyde Reductase (ALR1/ALR2)	IC ₅₀ : Micromolar to sub-micromolar	[5]

Experimental Protocols

General Synthesis of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid (1)

This protocol is adapted from literature procedures for a one-pot synthesis.[9][13]

- Preparation: In a suitable reaction vessel, dissolve glycine (1.0 eq) and sodium hydroxide (approx. 2.2 eq) in a minimal amount of an ethanol/water mixture.
- Thionation: Cool the mixture in an ice bath. Add carbon disulfide (1.0 eq) dropwise while stirring vigorously, ensuring the temperature remains below 20°C. Continue stirring at room temperature for 6 hours to form the dithiocarbamate intermediate.
- Cyclization: Add chloroacetic acid (1.1 eq) to the reaction mixture and continue stirring at room temperature for an additional 5 hours.
- Acidification and Precipitation: Acidify the resulting solution with dilute hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 1. A precipitate should form.
- Isolation: Continue stirring for 1 hour to ensure complete precipitation. Filter the solid product, wash thoroughly with cold water to remove salts, and dry under vacuum.

- Purification: The crude product can be recrystallized from a suitable solvent like ethanol or an ethanol-benzene mixture to yield pure N-Carboxymethylrhodanine.

General Protocol for Knoevenagel Condensation

This protocol describes the synthesis of a 5-benzylidene derivative.[3][4]

- Setup: To a round-bottom flask, add N-Carboxymethylrhodanine (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and absolute ethanol (approx. 5-10 mL per mmol of reactant).
- Catalysis: Add a catalytic amount of a base, such as a few drops of piperidine or a small scoop of anhydrous sodium acetate.
- Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After the starting materials are consumed (typically 4-24 hours), cool the reaction mixture to room temperature. The product often precipitates directly from the solution.
- Isolation: Collect the solid product by filtration. Wash the precipitate with cold ethanol to remove unreacted starting materials and catalyst.
- Purification: Dry the product under vacuum. If necessary, recrystallize from a suitable solvent like glacial acetic acid or an ethanol/DMF mixture.

In Vitro Antiproliferative MTT Assay

This is a representative protocol for assessing the cytotoxic effects of synthesized derivatives on cancer cell lines.[10][11]

- Cell Seeding: Seed human cancer cells (e.g., A549, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
- Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to various final concentrations in the culture medium. Replace the medium in the wells with 100 μ L of the medium containing the test compounds. Include wells with vehicle

(DMSO) as a negative control and a known anticancer drug (e.g., colchicine, gefitinib) as a positive control.

- Incubation: Incubate the plate for 48-72 hours at 37°C.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance of each well at a wavelength of approximately 490-570 nm using a microplate reader.
- Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC_{50} value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Conclusion and Future Outlook

N-Carboxymethylrhodanine (CAS 5718-83-2) is a cornerstone molecule in medicinal chemistry. While its intrinsic biological activity is limited, its true value lies in its function as a versatile and highly adaptable scaffold. The ease of its synthesis and the straightforward derivatization via Knoevenagel condensation have enabled the exploration of vast chemical spaces, leading to the discovery of potent inhibitors for numerous biological targets relevant to diabetes, cancer, and infectious diseases.

It is important for researchers to note that the rhodanine moiety has been flagged as a potential Pan-Assay Interference Compound (PAINS), which can lead to non-specific activity or false positives in high-throughput screening.[\[14\]](#) Therefore, any promising results from rhodanine-based compounds must be validated through rigorous secondary assays and mechanism-of-action studies. Despite this caution, the clinical success of Epalrestat validates the therapeutic potential of this scaffold. Future research will likely continue to leverage the rhodanine-N-acetic acid core to develop novel, highly specific, and potent therapeutic agents.

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